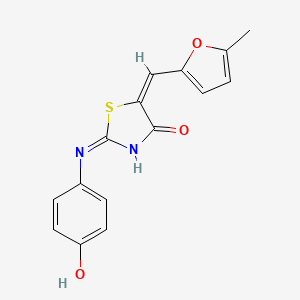

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one

Descripción general

Descripción

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a thiazolidinone ring system with specific substituents that may influence its biological properties. The presence of the 4-hydroxyphenyl and 5-methylfuran groups suggests potential interactions with various biological targets.

Antioxidant Activity

Thiazolidin-4-one derivatives have been extensively studied for their antioxidant properties. A review highlighted that modifications in the thiazolidinone structure significantly affect their ability to scavenge free radicals. For instance, certain derivatives exhibited IC50 values indicating substantial antioxidant capacity compared to standard antioxidants like vitamin C .

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives possess anticancer properties. In vitro studies have shown that some compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, a derivative similar to our compound demonstrated effective inhibition of tumor growth in various cancer cell lines .

Antidiabetic Activity

Thiazolidinones are recognized for their antidiabetic effects, particularly through their action as agonists of peroxisome proliferator-activated receptors (PPARs). Compounds in this class have been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models .

Antimicrobial Activity

Several thiazolidinone derivatives exhibit significant antimicrobial activity against a range of pathogens. Studies have reported that modifications at specific positions on the thiazolidinone ring enhance antibacterial and antifungal efficacy . For instance, compounds with similar structural features to our target compound demonstrated potent activity against resistant strains of bacteria.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. The following table summarizes key findings related to the structure-activity relationship:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| 4-Hydroxyphenyl | Antioxidant, Anticancer | Enhances radical scavenging and apoptosis induction |

| 5-Methylfuran | Antimicrobial | Contributes to increased membrane permeability |

| Imino Group | Modulates interaction with biological targets | Influences binding affinity to receptors |

Case Studies

- Antioxidant Evaluation : A study evaluated various thiazolidinone derivatives for their antioxidant activity using DPPH radical scavenging assays. The most active compounds showed IC50 values significantly lower than those of standard antioxidants .

- Anticancer Mechanism : In a study involving breast cancer cell lines, a thiazolidinone derivative induced apoptosis via mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

- Antidiabetic Effects : A recent investigation into the antidiabetic potential of thiazolidinones revealed that certain derivatives improved glucose uptake in muscle cells by activating PPARγ pathways, demonstrating their therapeutic potential in managing diabetes .

Aplicaciones Científicas De Investigación

Structural Features

The molecular formula of the compound is , with a molecular weight of approximately 300.3 g/mol. Its structure includes:

- Thiazolidine Ring : A five-membered ring containing sulfur and nitrogen.

- Hydroxyphenyl Group : Contributes to its potential biological interactions.

- Methylfuran Moiety : Enhances the compound's pharmacological profile.

Medicinal Chemistry

The compound has been studied for its antimicrobial , anticancer , and anti-inflammatory properties. Thiazolidinones are known for their diverse pharmacological activities, making this compound a candidate for drug development.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial effects against various pathogens. The structural characteristics of this compound may enhance its efficacy against bacteria and fungi, as demonstrated in studies involving molecular docking and interaction analysis with target proteins .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties. In vitro studies have shown promising results against cancer cell lines such as HCT-116 and MCF-7, indicating potential for further development as an anticancer drug .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the compound's structure can influence its biological activity. Computational models have been employed to predict the efficacy of various analogs, guiding the synthesis of more potent derivatives .

Drug Design and Development

Computer-aided drug design techniques have been utilized to optimize the compound's pharmacokinetic properties. Predictive modeling has identified potential therapeutic targets and mechanisms of action, facilitating the development of novel therapeutic agents based on this thiazolidinone scaffold .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several thiazolidinone derivatives, including (2E,5E)-2-((4-hydroxyphenyl)imino)-5-((5-methylfuran-2-yl)methylene)thiazolidin-4-one , against human cancer cell lines. The results indicated significant inhibition of cell proliferation, with further analysis suggesting that the compound induces apoptosis in cancer cells through specific molecular pathways .

Case Study 2: Antimicrobial Efficacy Assessment

In another investigation, the antimicrobial activity of the compound was tested against a panel of bacterial strains. Results demonstrated a strong inhibitory effect, suggesting that modifications to the thiazolidinone framework could enhance its antimicrobial potency. The study utilized molecular docking to elucidate binding interactions with bacterial enzymes, providing insights into its mechanism of action .

Análisis De Reacciones Químicas

Tautomerization and Stability

The imine group (–N=CH–) exhibits tautomerism between imino and amino forms. Computational studies (DFT/B3LYP) reveal:

-

The imino tautomer is thermodynamically favored (ΔG = −3.2 kcal/mol) .

-

Substituents on the phenyl ring (e.g., –OH) stabilize the imino form via resonance .

Tautomeric Equilibrium Parameters :

| Parameter | Value (kcal/mol) |

|---|---|

| ΔH | −5.1 |

| ΔG | −3.2 |

| K<sub>eq</sub> | 1.4 × 10<sup>2</sup> |

Hydroxyphenyl Group

-

Alkylation/Acylation : The phenolic –OH undergoes nucleophilic substitution with alkyl halides or acyl chlorides.

-

Oxidation : Susceptible to oxidation by KMnO<sub>4</sub> or H<sub>2</sub>O<sub>2</sub>, forming quinone intermediates .

Furan Ring

-

Electrophilic Substitution : The 5-methylfuran moiety participates in nitration or sulfonation at the α-position .

-

Ring-Opening : Oxidative cleavage with mCPBA produces diketone derivatives .

Exocyclic Double Bond

-

Michael Addition : The C5 double bond reacts with nucleophiles (e.g., malononitrile) under basic conditions (piperidine/ethanol) .

Modification via Halogenation

Regioselective bromination at the thiazolidinone C5 position is achieved using N-bromosuccinimide (NBS):

Recyclization and Heterocycle Fusion

The compound serves as a scaffold for fused heterocycles:

-

Thiazolo[3,2-a]pyridines : Formed via cyclization with propargyl bromide, enhancing bioactivity .

-

Thiazolo-triazolones : Generated via microwave-assisted MCRs with triazole precursors .

Representative Reaction Pathway :

-

React with hydrazine hydrate to form hydrazide intermediates.

-

Cyclize with CS<sub>2</sub>/KOH to yield fused heterocycles.

Hydrogenation and Reduction

-

Catalytic Hydrogenation : The exocyclic double bond is reduced using H<sub>2</sub>/Pd-C, yielding dihydrothiazolidinone analogs .

-

Selectivity : The imine group remains intact under mild conditions (25°C, 1 atm H<sub>2</sub>) .

Computational Insights

DFT studies (B3LYP/6-31G*) predict reactivity trends:

-

HOMO-LUMO Gap : ΔE = 4.26–5.17 eV, indicating charge-transfer potential .

-

Nucleophilic Sites : C5 of the thiazolidinone ring and the furan α-carbon .

Chemical Reactivity Descriptors :

| Descriptor | Value (eV) |

|---|---|

| Electrophilicity (ω) | 2.61–5.96 |

| Chemical Potential (μ) | −3.51–−5.04 |

This compound’s versatility in reactions—from tautomerism to heterocycle fusion—makes it a valuable scaffold in medicinal chemistry. Experimental and computational data collectively highlight its potential for structural diversification and bioactivity optimization .

Propiedades

IUPAC Name |

(5E)-2-(4-hydroxyphenyl)imino-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-9-2-7-12(20-9)8-13-14(19)17-15(21-13)16-10-3-5-11(18)6-4-10/h2-8,18H,1H3,(H,16,17,19)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWNSCRBEPDEQI-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.